Enantiomeric Purity Drives Procurement Decisions for the (S)-Configured Di-Boc Spirocyclic Building Block
The (S)-enantiomer is supplied at a guaranteed minimum purity of 98% (HPLC) by established vendors , a critical specification for asymmetric synthesis programs. In contrast, generic catalog entries for the unprotected 2-azaspiro[4.4]non-7-ene free base or its hydrochloride salt are typically listed at 95% purity . While no directly published head-to-head chiral HPLC comparison between the (R) and (S) enantiomers of this specific di-Boc derivative is publicly available, the defined (S) configuration of the C3 stereocenter is specified via the [C@@H] SMILES notation and independently verified by vendors prior to shipment . Procurement of a racemic or undefined stereoisomer mixture would require additional chiral resolution steps, adding cost and time to medicinal chemistry workflows.
| Evidence Dimension | Chemical purity (HPLC area%) and defined stereochemistry |
|---|---|
| Target Compound Data | Purity: 98%; Stereochemistry: (3S) confirmed via [C@@H] SMILES descriptor and vendor specification |
| Comparator Or Baseline | Comparator 1 (free base 2-azaspiro[4.4]non-7-ene): 95% purity; Comparator 2 (hydrochloride salt): 95% purity; Neither comparator specifies or controls the C3 stereocenter |
| Quantified Difference | Absolute purity difference of 3 percentage points; definitive (S)-stereochemistry versus stereochemically undefined comparators |
| Conditions | Vendor Certificate of Analysis; HPLC purity assay for compound CAS 394734-82-8 (target) vs CAS 2385207-01-0 (free base) and CSID 103846604 (HCl salt) |
Why This Matters
The 3% higher purity and defined (S)-stereochemistry eliminate the need for pre-use repurification or chiral resolution, directly impacting synthetic yield and cost-efficiency in drug discovery campaigns.
